N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is a synthetic derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This compound is characterized by its unique chemical structure, which includes a benzyloxycarbonyl protecting group and ethyl and methyl ester functionalities. The addition of these groups not only enhances the compound's stability but also facilitates its use in various chemical reactions and biological studies.
The compound is synthesized from Lisinopril, which is derived from the amino acid proline. N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is primarily produced in research laboratories and pharmaceutical companies, focusing on drug development and pharmacological studies. Its synthesis involves multiple steps, including esterification processes that yield the desired diester form.
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester falls under the category of synthetic organic compounds, specifically classified as a stable isotope-labeled compound due to its deuterium incorporation. It is utilized in medicinal chemistry and pharmacology for its role as an ACE inhibitor.
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester typically involves the following steps:
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester has a complex molecular structure characterized by:
This structure includes multiple functional groups that contribute to its chemical reactivity and biological activity .
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reagents and conditions employed. For instance, oxidation may lead to carboxylic acids while reduction could yield alcohols .
The mechanism of action for N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester revolves around its role as an ACE inhibitor. By inhibiting the angiotensin-converting enzyme, it reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:
This mechanism underscores its therapeutic potential in cardiovascular health .
Relevant data indicate that proper handling and storage conditions are essential for maintaining its integrity for research purposes .
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester has significant applications in various scientific fields:
Its versatility makes it a valuable compound for both academic research and industrial applications .
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is a structurally complex derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. Its molecular formula is C₃₂H₄₃N₃O₇, with an average molecular weight of 581.7 g/mol. This weight accounts for the benzyloxycarbonyl (Cbz) protecting group and dual esterification of lisinopril’s carboxylic acid moieties. The ethyl and methyl ester groups replace the acidic protons of the original lisinopril molecule, enhancing the compound’s lipophilicity and altering its chromatographic behavior. The non-deuterated form’s density is predicted at 1.178 g/cm³, reflecting its organic-rich structure [3] [6] [9].
Table 1: Molecular Comparison with Deuterated Analog
Property | Non-Deuterated Form | Deuterated Form (d₅) |
---|---|---|
Molecular Formula | C₃₂H₄₃N₃O₇ | C₃₂H₃₈D₅N₃O₇ |
Molecular Weight (g/mol) | 581.7 | 586.73 |
CAS Number | 1356011-68-1 | 1356383-20-4 |
Primary Application | Synthetic intermediate | Isotopic labeling |
The compound exhibits strict (S)-enantiomer specificity at all three chiral centers, mirroring lisinopril’s biologically active configuration. The stereochemical designations are:
This absolute stereochemistry is critical for molecular recognition in ACE inhibition studies. The defined stereocenters ensure structural homogeneity when used as a synthetic intermediate or analytical reference standard. Preservation of chirality during synthesis requires controlled reaction conditions to prevent racemization, particularly during esterification and Cbz protection steps [3] [8].
The compound features three strategically modified functional regions:
Benzyloxycarbonyl (Cbz) Protection: The N-terminal amine is masked as a Cbz carbamate (C₆H₅CH₂OC(O)NH-), providing orthogonal protection during stepwise synthesis. This group exhibits characteristic UV absorption at ~257 nm due to the phenyl chromophore.
Dual Esterification: The carboxylic acid groups of lisinopril are converted to ethyl ester (-COOCH₂CH₃) and methyl ester (-COOCH₃) functionalities. This modification:
Shifts IR absorption frequencies (see Table 2)
Ester Spectral Signatures: Infrared spectroscopy reveals the "Rule of Three" pattern diagnostic of esters:
Table 2: Key IR Vibrations of Ester Functional Groups
Vibration Type | Wavenumber Range (cm⁻¹) | Bond Involvement |
---|---|---|
C=O Stretch | 1735–1755 | Carbonyl bond |
Asymmetric C-C-O Stretch | 1210–1160* | Ester oxygen + α-carbon |
Asymmetric O-C-C Stretch | 1100–1030 | Ester oxygen + alkyl group |
*Acetate esters exhibit ~1240 cm⁻¹ due to reduced methyl mass* [5] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: